An In-depth Technical Guide to the Chemical Properties of Terminally Deuterated 1-Bromooctane
An In-depth Technical Guide to the Chemical Properties of Terminally Deuterated 1-Bromooctane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of terminally deuterated 1-bromooctane (B94149) (1-bromo-8-deuteriooctane). Given the specialized nature of this isotopologue, this document combines established data for 1-bromooctane with the predicted effects of terminal deuterium (B1214612) substitution on its physicochemical and spectroscopic characteristics. This guide is intended to be a valuable resource for researchers in synthetic chemistry, drug development, and mechanistic studies.
Physicochemical Properties
The introduction of a deuterium atom at the terminal position of 1-bromooctane is expected to have a negligible effect on its bulk physical properties such as boiling point, melting point, and density. However, subtle changes in molecular polarizability and intermolecular interactions may occur. The primary impact of deuteration is observed in its spectroscopic properties and reaction kinetics.
Table 1: Physicochemical Properties of 1-Bromooctane and Predicted Properties for 1-Bromo-8-deuteriooctane
| Property | 1-Bromooctane | 1-Bromo-8-deuteriooctane (Predicted) |
| Molecular Formula | C8H17Br | C8H16DBr |
| Molecular Weight | 193.12 g/mol [1] | 194.13 g/mol |
| Boiling Point | 201 °C[2] | ~201 °C |
| Melting Point | -55 °C[2] | ~-55 °C |
| Density | 1.118 g/cm³[3] | ~1.118 g/cm³ |
| Appearance | Colorless to pale yellow liquid[4] | Colorless to pale yellow liquid |
| Solubility | Soluble in organic solvents, low solubility in water[4] | Soluble in organic solvents, low solubility in water |
Spectroscopic Properties
The most significant and measurable differences between 1-bromooctane and its terminally deuterated analog are found in their spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: In the ¹H NMR spectrum of 1-bromo-8-deuteriooctane, the multiplet corresponding to the terminal methyl protons (C8) in 1-bromooctane (typically around 0.89 ppm) will be significantly altered. The integration of this signal will be reduced, and the splitting pattern will change due to the presence of deuterium. The adjacent methylene (B1212753) group (C7) will also exhibit a modified splitting pattern.
¹³C NMR: Deuterium substitution causes a characteristic upfield shift (to lower ppm) for the directly attached carbon (C8) and, to a lesser extent, for adjacent carbons (β- and γ-carbons). This is known as the deuterium isotope effect on ¹³C chemical shifts.[5][6][7] The signal for the deuterated carbon will also exhibit a triplet splitting pattern in the proton-decoupled ¹³C NMR spectrum due to coupling with the deuterium nucleus (spin I = 1).
Table 2: Comparison of Typical ¹H and ¹³C NMR Chemical Shifts (ppm) in CDCl₃
| Assignment | 1-Bromooctane[8][9] | 1-Bromo-8-deuteriooctane (Predicted) |
| ¹H NMR | ||
| CH₂Br (C1) | ~3.41 (t) | ~3.41 (t) |
| CH₂ (C2) | ~1.85 (quint) | ~1.85 (quint) |
| (CH₂)₅ (C3-C7) | ~1.28 (m) | ~1.28 (m) |
| CH₃ (C8) | ~0.89 (t) | Signal significantly reduced/absent, modified multiplet |
| ¹³C NMR | ||
| C1 | ~33.8 | ~33.8 |
| C2 | ~32.9 | ~32.9 |
| C3 | ~28.7 | ~28.7 |
| C4 | ~28.2 | ~28.2 |
| C5 | ~29.3 | ~29.3 |
| C6 | ~31.8 | Upfield shift |
| C7 | ~22.7 | Upfield shift |
| C8 | ~14.1 | Significant upfield shift, triplet |
Infrared (IR) Spectroscopy
The most prominent change in the IR spectrum will be the appearance of a C-D stretching vibration and the disappearance of the corresponding C-H stretching vibration for the terminal methyl group. The C-D stretching frequency is significantly lower than the C-H stretching frequency due to the increased reduced mass of the C-D bond.
Table 3: Key IR Absorption Bands (cm⁻¹)
| Functional Group | 1-Bromooctane[10][11][12] | 1-Bromo-8-deuteriooctane (Predicted) |
| C-H stretch (alkyl) | 2850-2960 | 2850-2960 |
| C-H bend (alkyl) | 1375-1465 | 1375-1465 |
| C-D stretch | N/A | ~2100-2200 |
| C-Br stretch | 560-650 | 560-650 |
Mass Spectrometry (MS)
In the mass spectrum of 1-bromo-8-deuteriooctane, the molecular ion peak will be shifted by +1 m/z unit compared to the unlabeled compound.[2] The fragmentation pattern may also be altered, providing insights into the position of the deuterium label.
Kinetic Isotope Effect (KIE)
The terminal deuteration of 1-bromooctane makes it an excellent substrate for studying the kinetic isotope effect in reactions involving the C-H bond at the C8 position. A primary KIE (kH/kD > 1) is expected for reactions where the C-H bond at the terminal position is broken in the rate-determining step.[8][13][14] This can be a powerful tool for elucidating reaction mechanisms. For example, in a radical bromination reaction, abstraction of a terminal hydrogen would be slowed by deuterium substitution.
Experimental Protocols
Synthesis of 1-Bromo-8-deuteriooctane
A plausible synthetic route to 1-bromo-8-deuteriooctane involves the reduction of a suitable precursor with a deuterium source, followed by bromination.
Protocol:
-
Reduction of 8-bromooctanoic acid ethyl ester:
-
Dissolve ethyl 8-bromooctanoate in anhydrous diethyl ether under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of lithium aluminum deuteride (B1239839) (LAD) in anhydrous diethyl ether.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction by the sequential addition of water and 15% aqueous NaOH.
-
Filter the resulting solids and wash with diethyl ether.
-
Dry the combined organic phases over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 8-bromo-1,1-dideuteriooctan-1-ol.
-
-
Conversion to 1-bromo-8-deuteriooctane:
-
To a solution of the deuterated alcohol in dichloromethane (B109758) at 0 °C, add carbon tetrabromide.
-
Slowly add triphenylphosphine (B44618) in portions, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford 1-bromo-8-deuteriooctane.
-
Characterization
-
NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra in CDCl₃ to confirm the position and extent of deuteration.
-
IR Spectroscopy: Obtain an IR spectrum to identify the C-D stretching frequency.
-
Mass Spectrometry: Perform GC-MS analysis to determine the molecular weight and fragmentation pattern.
Visualizations
Caption: Synthetic pathway to 1-bromo-8-deuteriooctane.
Caption: KIE in radical abstraction from 1-bromooctane.
References
- 1. 1-Bromooctane | C8H17Br | CID 8140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Octane, 1-bromo- [webbook.nist.gov]
- 3. baranlab.org [baranlab.org]
- 4. 1-Bromo-8-chlorooctane | C8H16BrCl | CID 11287607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Deuterium isotope effects on carbon-13 nuclear magnetic resonance spectra - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Long range deuterium isotope effects on 13C NMR chemical shifts of 2-alkanones in CD3OD solutions of imidazolium acetate ionic liquids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Long range deuterium isotope effects on 13C NMR chemical shifts of 2-alkanones in CD3OD solutions of imidazolium acetate ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 9. 1-Bromooctane(111-83-1) 1H NMR spectrum [chemicalbook.com]
- 10. Octane, 1-bromo- [webbook.nist.gov]
- 11. Octane, 1-bromo- [webbook.nist.gov]
- 12. C3H7Br CH3CH2CH2Br infrared spectrum of 1-bromopropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of n-propyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. epfl.ch [epfl.ch]
